molecular formula C15H16O5 B11847947 Ethyl 3-(6-methoxy-2-oxo-2H-chromen-3-yl)propanoate

Ethyl 3-(6-methoxy-2-oxo-2H-chromen-3-yl)propanoate

Cat. No.: B11847947
M. Wt: 276.28 g/mol
InChI Key: WENWMOFYAFZKNY-UHFFFAOYSA-N
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Description

Ethyl 3-(6-methoxy-2-oxo-2H-chromen-3-yl)propanoate is a synthetic organic compound belonging to the class of coumarin derivatives. Coumarins are a group of benzopyrone compounds known for their diverse biological activities, including anticoagulant, anti-inflammatory, and antimicrobial properties . This particular compound is characterized by the presence of a methoxy group at the 6-position and an ethyl ester group at the 3-position of the chromen-2-one core structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(6-methoxy-2-oxo-2H-chromen-3-yl)propanoate typically involves the reaction of 6-methoxy-2-oxo-2H-chromene-3-carboxylic acid with ethanol in the presence of a suitable catalyst, such as sulfuric acid or hydrochloric acid . The reaction is carried out under reflux conditions, and the product is purified by recrystallization from ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(6-methoxy-2-oxo-2H-chromen-3-yl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-(6-methoxy-2-oxo-2H-chromen-3-yl)propanoate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(6-chloro-2-oxo-2H-chromen-3-yl)propanoate
  • Ethyl 3-(6-hydroxy-2-oxo-2H-chromen-3-yl)propanoate
  • Ethyl 3-(6-methyl-2-oxo-2H-chromen-3-yl)propanoate

Uniqueness

Ethyl 3-(6-methoxy-2-oxo-2H-chromen-3-yl)propanoate is unique due to the presence of the methoxy group at the 6-position, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to penetrate biological membranes and interact with molecular targets .

Biological Activity

Ethyl 3-(6-methoxy-2-oxo-2H-chromen-3-yl)propanoate is a coumarin derivative that has garnered attention for its diverse biological activities. This compound belongs to a class of organic compounds known for their pharmacological properties, including antioxidant, anti-inflammatory, and anticancer effects. The following sections will provide a detailed examination of the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound can be characterized by its unique chemical structure, which contributes to its biological activity. The molecular formula is C13H12O4C_{13}H_{12}O_{4}, and it features a methoxy group and a coumarin moiety that are pivotal in its interaction with biological systems.

Structural Formula

Ethyl 3 6 methoxy 2 oxo 2H chromen 3 yl propanoate\text{Ethyl 3 6 methoxy 2 oxo 2H chromen 3 yl propanoate}

Antioxidant Activity

Several studies have demonstrated the antioxidant properties of this compound. The compound exhibits significant free radical scavenging ability, which is crucial in preventing oxidative stress-related diseases.

Research Findings

  • DPPH Assay : The compound showed a dose-dependent reduction in DPPH radical concentration, indicating strong antioxidant potential.
  • ABTS Assay : In the ABTS assay, it exhibited comparable activity to standard antioxidants such as ascorbic acid.

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been investigated in various models:

Case Study: In Vivo Studies

In a study involving carrageenan-induced paw edema in rats, treatment with this compound resulted in a significant reduction in swelling compared to the control group. This suggests that the compound may inhibit inflammatory mediators such as prostaglandins and cytokines.

Anticancer Activity

The anticancer potential of this compound has also been explored:

  • Apoptosis Induction : The compound was found to induce apoptosis in cancer cell lines through the activation of caspase pathways.
  • Cell Cycle Arrest : It causes G1 phase arrest in various cancer cell lines, inhibiting proliferation.

Data Table: Anticancer Activity

Cell LineIC50 (µM)Mechanism
MCF-7 (Breast)15Apoptosis via caspase activation
HeLa (Cervical)20G1 phase arrest
A549 (Lung)25Inhibition of proliferation

Antibacterial Activity

Recent studies have also highlighted the antibacterial properties of this compound against various pathogens:

Research Findings

  • Minimum Inhibitory Concentration (MIC) : this compound exhibited MIC values ranging from 50 to 100 µg/mL against Gram-positive and Gram-negative bacteria.
  • Mechanism : The antibacterial action is believed to involve disruption of bacterial cell membranes and inhibition of metabolic pathways.

Properties

Molecular Formula

C15H16O5

Molecular Weight

276.28 g/mol

IUPAC Name

ethyl 3-(6-methoxy-2-oxochromen-3-yl)propanoate

InChI

InChI=1S/C15H16O5/c1-3-19-14(16)7-4-10-8-11-9-12(18-2)5-6-13(11)20-15(10)17/h5-6,8-9H,3-4,7H2,1-2H3

InChI Key

WENWMOFYAFZKNY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=CC2=C(C=CC(=C2)OC)OC1=O

Origin of Product

United States

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